molecular formula C16H24O2 B1360162 Methyl 4-octylbenzoate CAS No. 54256-51-8

Methyl 4-octylbenzoate

Cat. No.: B1360162
CAS No.: 54256-51-8
M. Wt: 248.36 g/mol
InChI Key: NKSKNAWLKUQLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-octylbenzoate, also known as methyl p-octylbenzoate, is an organic compound with the molecular formula C16H24O2. It is an ester derived from benzoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 4-octylbenzoate is a chemical compound with the molecular formula C16H24O2 . The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It’s worth mentioning that benzoate compounds have been studied for their potential as local anesthetics In these cases, the compounds interact with their targets, typically ion channels or receptors, leading to changes in cellular function

Biochemical Pathways

Research on similar compounds, such as methyl benzoate, has shown that these compounds can be involved in the production of floral scent in certain plants . The exact pathways and downstream effects of this compound remain to be determined.

Biochemical Analysis

Biochemical Properties

Methyl 4-octylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of 4-octylbenzoic acid and methanol. Additionally, this compound may interact with proteins that have hydrophobic binding sites, given its hydrophobic nature .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. For instance, it may alter the expression of genes related to cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to 4-octylbenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. Additionally, this compound may participate in other metabolic reactions, such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich regions, such as cell membranes and adipose tissue. Transporters and binding proteins may also facilitate its movement within the body, ensuring its proper localization and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-octylbenzoate can be synthesized through the esterification of 4-octylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the reaction efficiency and yield . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-octylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-octylbenzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 4-octylbenzoic acid and methanol.

    Reduction: 4-octylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-octylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar structure but lacks the octyl group.

    Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.

    Methyl salicylate: An ester with a hydroxyl group on the benzene ring, giving it different chemical properties.

Uniqueness

Methyl 4-octylbenzoate is unique due to its long alkyl chain (octyl group), which imparts distinct physical and chemical properties compared to simpler esters. This long chain enhances its hydrophobicity and affects its solubility and reactivity, making it suitable for specific applications in industry and research .

Properties

IUPAC Name

methyl 4-octylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSKNAWLKUQLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068929
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54256-51-8
Record name Benzoic acid, 4-octyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54256-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-octyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Octylbenzoyl chloride (obtained by reacting 4-octylbenzoic acid with thionyl chloride) is esterified with methanol in the presence of an equimolar amount of triethylamine and 0.1 mol % of DMAP. Customary work-up followed by purification by distillation affords methyl 4-octylbenzoate as a colorless liquid, b.p. 112° C./0.25 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-octylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-octylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-octylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-octylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-octylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-octylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.